molecular formula C8H12N2O2 B1454953 methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 89270-11-1

methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1454953
CAS No.: 89270-11-1
M. Wt: 168.19 g/mol
InChI Key: IIRLVHUEBJKLTL-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its five-membered ring structure with two adjacent nitrogen atoms, serves as a core element in various chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate, also known as methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity This could potentially impact the compound’s interaction with its targets and any resulting changes

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field Therefore, it can be inferred that this compound might interact with various biochemical pathways

Action Environment

It is known that the structure of pyrazoles can be influenced by solvents, which may affect their tautomeric stabilization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethyl bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The use of cost-effective and environmentally friendly catalysts, such as Amberlyst-70, is common in industrial settings to enhance the reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1-Phenyl-3-methyl-1H-pyrazole-5-ol

Uniqueness

Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRLVHUEBJKLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742257
Record name Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-11-1
Record name Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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